1-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-Butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields of science and industry. This compound features a complex structure that includes a pyrrolidine ring, a butyl group, and a diethylsulfamoyl phenyl group, making it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: This step involves alkylation reactions to attach the butyl group to the pyrrolidine ring.
Attachment of the Diethylsulfamoyl Phenyl Group: This is usually done through sulfonamide formation reactions, where the diethylsulfamoyl group is introduced to the phenyl ring, followed by coupling with the pyrrolidine derivative.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: The compound’s unique properties make it useful in materials science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
N-Phenylacetamide Sulfonamides: These compounds share the sulfonamide functional group and exhibit similar biological activities.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring structure, which may have comparable chemical properties and applications.
Diethylsulfamoyl Phenyl Derivatives: These compounds have the diethylsulfamoyl phenyl group, contributing to their unique chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H29N3O4S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H29N3O4S/c1-4-7-12-21-14-15(13-18(21)23)19(24)20-16-8-10-17(11-9-16)27(25,26)22(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,20,24) |
InChI Key |
YCMZSYNJKKGUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
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